azepan-1-yl-(4-propan-2-ylphenyl)methanone
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Overview
Description
Azepan-1-yl-(4-propan-2-ylphenyl)methanone is an organic compound that belongs to the class of ketones It features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl-(4-propan-2-ylphenyl)methanone typically involves the reaction of azepane with 4-isopropylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(4-propan-2-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
Azepan-1-yl-(4-propan-2-ylphenyl)methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azepan-1-yl-(4-propan-2-ylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-(4-tert-butylphenyl)methanone
- 1-Azepanyl(4-piperidinyl)methanone
Uniqueness
Azepan-1-yl-(4-propan-2-ylphenyl)methanone is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific properties and applications.
Properties
IUPAC Name |
azepan-1-yl-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(2)14-7-9-15(10-8-14)16(18)17-11-5-3-4-6-12-17/h7-10,13H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTQUCGROIUDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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